molecular formula C5H4Br3N B1613522 2,4-Dibromopyridine hydrobromide CAS No. 737000-88-3

2,4-Dibromopyridine hydrobromide

Cat. No.: B1613522
CAS No.: 737000-88-3
M. Wt: 317.8 g/mol
InChI Key: XBRWTQPOFHBDIK-UHFFFAOYSA-N
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Description

2,4-Dibromopyridine hydrobromide is an organic compound with the chemical formula C₅H₃Br₂N·HBr . It is a low-melting solid that appears off-white to yellow to brown in color. This compound is part of the pyridine family and contains two bromine atoms attached to the pyridine ring. It is commonly used in synthetic chemistry and pharmaceutical research .


Synthesis Analysis

The synthesis of This compound involves the bromination of 2-bromopyridine . The reaction typically takes place in the presence of a brominating agent, such as hydrobromic acid (HBr) . The resulting product is then isolated and purified to obtain the desired compound .


Molecular Structure Analysis

The molecular structure of This compound consists of a pyridine ring with two bromine atoms attached at positions 2 and 4. The hydrobromide salt forms due to the presence of an additional HBr molecule. The arrangement of atoms and bonds can be visualized using molecular modeling software or X-ray crystallography .


Chemical Reactions Analysis

  • Reductive Processes : Reduction of the pyridine ring can yield different products, depending on the reagents used .

Physical and Chemical Properties Analysis

  • Infrared Spectrum : The compound’s infrared spectrum confirms its structure .

Mechanism of Action

The specific mechanism of action for 2,4-Dibromopyridine hydrobromide depends on its application. In synthetic chemistry, it serves as a versatile building block for the synthesis of more complex molecules. In pharmaceutical research, it may exhibit biological activity due to its structural resemblance to other bioactive compounds .

Safety and Hazards

  • Storage : Store in a cool, dry place away from direct sunlight and incompatible materials .

Future Directions

Research on 2,4-Dibromopyridine hydrobromide continues to explore its applications in synthetic chemistry, drug discovery, and material science. Investigating its reactivity, derivatization, and potential biological activities will contribute to its future utilization .

Properties

IUPAC Name

2,4-dibromopyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N.BrH/c6-4-1-2-8-5(7)3-4;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRWTQPOFHBDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624549
Record name 2,4-Dibromopyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-88-3
Record name Pyridine, 2,4-dibromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromopyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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